

An In-depth Technical Guide to the Thermochemical Data of Beryllium Fluoride

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Compound of Interest

Compound Name: *Beryllium fluoride*

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Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **beryllium fluoride** (BeF_2), a compound of significant interest in various scientific and industrial fields, including nuclear engineering and materials science. This document compiles and presents key thermochemical data for the solid, liquid, and gaseous phases of BeF_2 , including standard enthalpy of formation, standard molar entropy, and heat capacity. Detailed descriptions of the experimental methodologies used to determine these properties are provided, offering researchers a thorough understanding of the data's origins. Furthermore, this guide illustrates the relationships between different thermochemical parameters and the experimental techniques employed for their measurement through a clear and concise diagram.

Introduction

Beryllium fluoride (BeF_2) is a white, solid inorganic compound with unique physical and chemical properties. Its structural similarity to quartz and its utility as a precursor for beryllium metal underscore its importance.^[1] A thorough understanding of its thermochemical behavior is crucial for its application in high-temperature environments such as molten salt reactors, where it is a key component of the fuel and coolant mixtures.^{[1][2]} This guide aims to provide a consolidated and detailed resource of the thermochemical data of BeF_2 for the scientific community.

Physical and Structural Properties

Beryllium fluoride exists in different polymorphic forms, with the α -quartz structure being the most common at ambient conditions.^{[1][2]} The structure of solid BeF_2 is analogous to that of cristobalite, with Be^{2+} centers being tetrahedrally coordinated to four fluoride ions, and each fluoride ion being coordinated to two beryllium centers.^{[1][3]} In the gaseous state, BeF_2 adopts a linear molecular geometry.^{[1][3]}

Table 1: Physical and Structural Properties of **Beryllium Fluoride**

Property	Value	Reference
Molar Mass	47.01 g/mol	^{[1][4]}
Melting Point	554 °C (827 K)	^[1]
Boiling Point	1169 °C (1442 K)	^[1]
Density (solid, 25 °C)	1.986 g/cm ³	^[1]
Crystal Structure (α -phase)	Trigonal, α -quartz	^[1]
Space Group (α -phase)	P3 ₁ 21	^[1]

Thermochemical Data

The following tables summarize the key thermochemical data for **beryllium fluoride** in its solid, liquid, and gaseous states. The data has been compiled from various sources, with a primary reliance on the NIST-JANAF Thermochemical Tables.

Standard Enthalpy of Formation, Gibbs Free Energy of Formation, and Standard Molar Entropy (at 298.15 K)

Table 2: Standard Molar Thermochemical Properties of **Beryllium Fluoride** at 298.15 K

Phase	$\Delta_f H^\circ$ (kJ/mol)	$\Delta_f G^\circ$ (kJ/mol)	S° (J/mol·K)	Reference
Solid (α -quartz)	-1026.8	-979.4	53.4	[5]
Gas	-796.01	-	227.56	[6]
Liquid	-1022.05	-	59.88	[6]

Heat Capacity

The heat capacity of **beryllium fluoride** is dependent on temperature. The following tables provide the parameters for the Shomate equation, which describes the heat capacity as a function of temperature.

$C_p^\circ = A + Bt + Ct^2 + Dt^3 + E/t^2$ where t = temperature (K) / 1000.

Table 3: Shomate Equation Parameters for Solid BeF₂

Temperature Range (K)	A	B	C	D	E	F	G	H	Reference
298 - 500	114.2533	-256.7867	389.9634	0.000000	-1.825756	-1058.920	240.6896	-1026.754	[7]
500 - 825	47.38715	33.40878	0.060563	-0.020002	-0.001405	-1041.699	101.9641	-1026.754	[7]

Table 4: Shomate Equation Parameters for Liquid BeF₂

Temperature Range (K)	A	B	C	D	E	F	G	H	Reference
825 - 2000	50.614 68	42.617 39	-8.151 102	1.7313 40	-1.135 873	-	-	-	[6]

Table 5: Shomate Equation Parameters for Gaseous BeF₂

Temperature Range (K)	A	B	C	D	E	F	G	H	Reference
2000 - 6000	61.511 08	0.4699 68	-0.094 569	0.0065 20	-3.228 179	-822.7 292	289.93 74	-796.0 060	[6]

Phase Transitions

Table 6: Enthalpies of Phase Transitions

Transition	Temperature (K)	ΔH (kJ/mol)	Reference
Fusion (Solid → Liquid)	825	4.757	[8]
Sublimation (Solid → Gas)	750	236.4 ± 2.9	[9]
Vaporization (Liquid → Gas)	923	222.8	[9]

Experimental Protocols

The thermochemical data presented in this guide have been determined through various experimental techniques. The principles of the key methodologies are outlined below.

Solution Calorimetry

Solution calorimetry is employed to determine the enthalpy of formation of a compound by measuring the heat change upon its dissolution in a suitable solvent.

- Principle: The heat of solution is measured in a calorimeter. By designing a thermochemical cycle involving the dissolution of the compound and its constituent elements (or other compounds with known enthalpies of formation), the enthalpy of formation of the target compound can be calculated using Hess's law.[\[10\]](#)[\[11\]](#)
- Apparatus: A solution calorimeter, typically consisting of a dewar-like vessel to minimize heat exchange with the surroundings, a sensitive temperature measuring device (like a thermistor or a platinum resistance thermometer), a stirrer, and a calibration heater.[\[10\]](#)[\[11\]](#)
- Procedure:
 - A known amount of solvent (e.g., an aqueous solution of hydrofluoric acid for BeF_2) is placed in the calorimeter, and its temperature is monitored until a stable baseline is achieved.[\[10\]](#)[\[11\]](#)
 - A precisely weighed sample of the substance (e.g., BeF_2) is introduced into the solvent, and the temperature change of the solution is recorded until a new stable temperature is reached.[\[10\]](#)[\[11\]](#)
 - The calorimeter is calibrated by introducing a known amount of electrical energy through the heater and measuring the corresponding temperature rise.[\[10\]](#)
 - The heat of solution is calculated from the observed temperature change and the heat capacity of the calorimeter and its contents.[\[10\]](#)

Combustion Calorimetry

Combustion calorimetry, particularly with fluorine as the oxidant, is a direct method for determining the enthalpy of formation of fluorides.

- Principle: A known mass of the substance (beryllium in this case) is completely combusted in an excess of the oxidant (fluorine gas) in a constant-volume container (a bomb). The heat released during the combustion reaction is measured.[\[12\]](#)[\[13\]](#)
- Apparatus: A high-pressure combustion bomb, typically made of a corrosion-resistant material like monel or nickel, a water-bath calorimeter with a precise thermometer, and a system for filling the bomb with high-purity fluorine gas.[\[13\]](#)
- Procedure:
 - A weighed sample of beryllium is placed in a crucible inside the combustion bomb.
 - The bomb is sealed, evacuated, and then filled with a known pressure of fluorine gas.
 - The bomb is placed in the calorimeter, which is filled with a known amount of water.
 - The temperature of the water is monitored to establish a baseline.
 - The sample is ignited, and the temperature of the calorimeter is recorded until it reaches a maximum and then starts to cool.
 - The energy equivalent of the calorimeter is determined by burning a standard substance (e.g., benzoic acid in oxygen, or through electrical calibration).
 - The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections made for the heat of ignition and any side reactions.[\[12\]](#)

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a powerful technique used to measure the vapor pressure of a substance as a function of temperature, from which thermodynamic properties such as the enthalpy of sublimation or vaporization can be derived.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

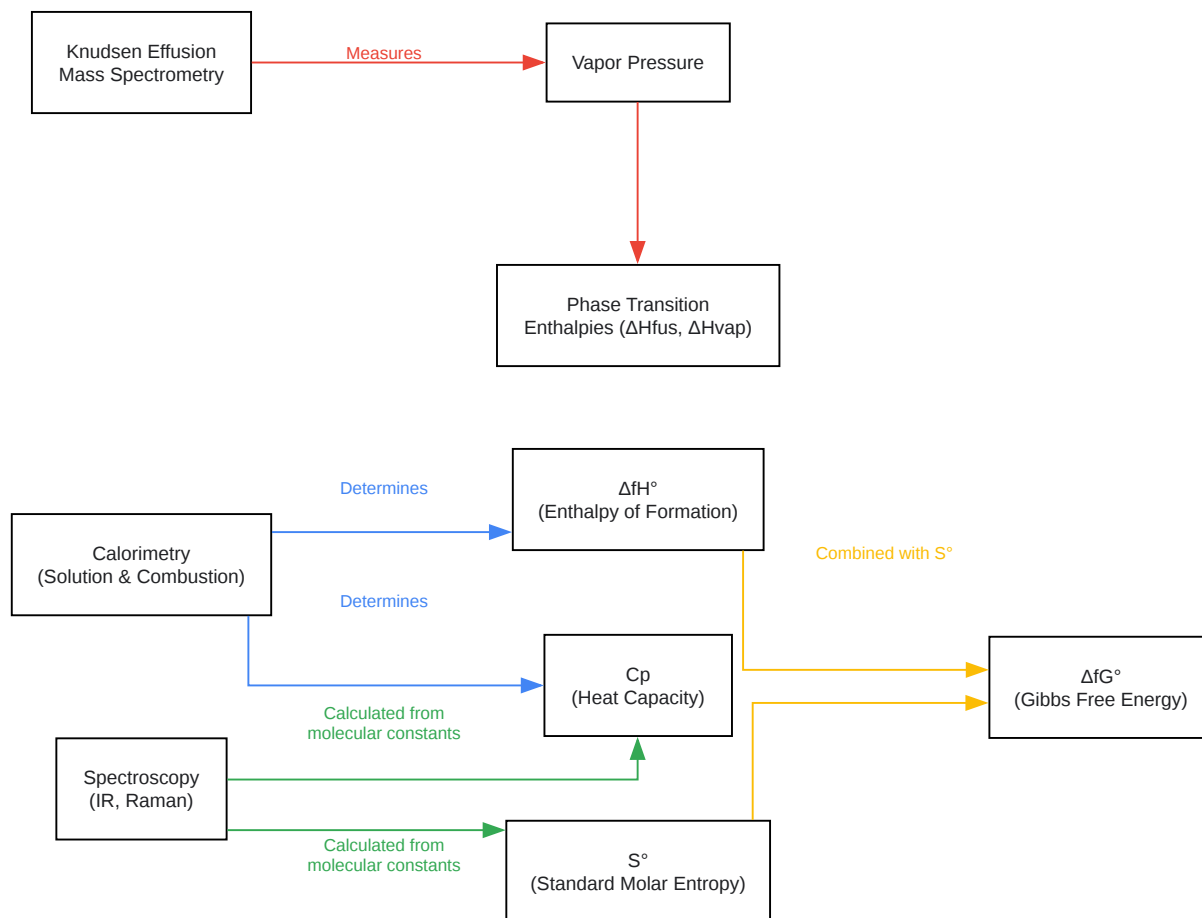
- Principle: A small amount of the sample is placed in a Knudsen cell, which is a small, heated container with a tiny orifice. In the cell, the solid or liquid sample is in equilibrium with its vapor. A molecular beam of the effusing vapor escapes through the orifice into a high-vacuum chamber, where it is ionized and analyzed by a mass spectrometer. The intensity of

the ion signal is proportional to the partial pressure of the corresponding species in the cell.
[14][16][18]

- Apparatus: A Knudsen cell, a high-temperature furnace, a high-vacuum system, and a mass spectrometer.[15][16]
- Procedure:
 - The sample is loaded into the Knudsen cell.
 - The cell is heated to a desired temperature, and the system is allowed to reach thermal and chemical equilibrium.
 - The mass spectrum of the effusing vapor is recorded.
 - The ion intensities of the species of interest are measured as a function of temperature.
 - The vapor pressure is calculated from the ion intensities using calibration constants obtained from a substance with a known vapor pressure.
 - The enthalpy of sublimation or vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).[17]

Interrelation of Thermochemical Properties and Experimental Methods

The determination of a comprehensive set of thermochemical data for a compound like **beryllium fluoride** involves a combination of different experimental techniques. The following diagram illustrates the logical flow and relationship between the key thermochemical properties and the primary experimental methods used to determine them.



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Caption: Workflow illustrating the determination of thermochemical properties of BeF₂.

Conclusion

This technical guide has provided a detailed compilation of the thermochemical data for **beryllium fluoride**, covering its solid, liquid, and gaseous phases. The tabulated data for standard enthalpy of formation, standard molar entropy, and heat capacity, along with information on phase transitions, offer a valuable resource for researchers and engineers. The

elucidation of the experimental protocols behind these measurements provides context and enhances the utility of the data. The workflow diagram visually integrates the concepts, showing how different experimental techniques contribute to the comprehensive thermochemical characterization of this important inorganic compound.

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